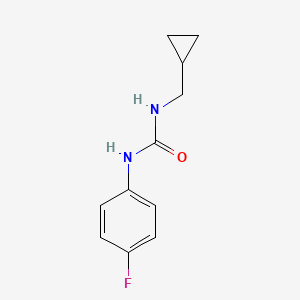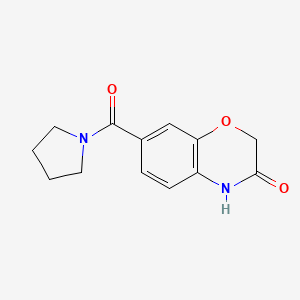![molecular formula C14H13ClN2O B7474974 N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7474974.png)
N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide, also known as Cmpd-1, is a small molecule inhibitor that has been widely used in scientific research. This compound was first synthesized by a group of researchers at the University of California, San Francisco, and was found to be a potent inhibitor of the protein kinase CK2.
Mechanism of Action
N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide works by binding to the ATP-binding site of CK2, preventing the enzyme from phosphorylating its substrates. This leads to a decrease in CK2 activity and downstream signaling pathways.
Biochemical and Physiological Effects:
The inhibition of CK2 by N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has been shown to have a wide range of biochemical and physiological effects. These include the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of angiogenesis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide in lab experiments is its specificity for CK2. This allows researchers to selectively inhibit CK2 activity without affecting other cellular processes. However, one limitation of using N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide is its relatively low potency compared to other CK2 inhibitors.
Future Directions
There are several future directions for research involving N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide. One area of interest is the development of more potent CK2 inhibitors based on the structure of N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide. Another area of interest is the use of N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide in combination with other drugs to enhance its therapeutic potential. Additionally, further research is needed to fully understand the downstream effects of CK2 inhibition by N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide and its potential for treating various diseases.
Synthesis Methods
The synthesis of N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide involves a series of chemical reactions that start with the reaction of 4-chlorobenzaldehyde with methylamine to form N-(4-chlorobenzyl)methylamine. This intermediate is then reacted with 3-pyridinecarboxylic acid to form the final product, N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has been extensively used in scientific research as a tool to study the role of CK2 in various biological processes. CK2 is a protein kinase that regulates a wide range of cellular processes, including cell growth, proliferation, and survival. N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has been shown to inhibit CK2 activity both in vitro and in vivo, making it a useful tool for studying the role of CK2 in these processes.
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-17(10-11-4-6-13(15)7-5-11)14(18)12-3-2-8-16-9-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITPNVPMRIRMDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Cl)C(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(2-Methylphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7474891.png)



![3-cyano-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7474909.png)




![N-cyclopropyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7474939.png)



